

In-Depth Technical Guide: Boc-N-Me-Val-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-N-Me-DL-Val-OH*

Cat. No.: *B558147*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and quality control workflow for Boc-N-Me-Val-OH (Boc-N-methyl-L-valine), a critical building block in peptide synthesis and drug discovery.

Physicochemical Properties

Boc-N-Me-Val-OH is an N-methylated amino acid derivative where the amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and allowing for controlled peptide chain elongation.[\[1\]](#)[\[2\]](#)

The key quantitative properties of Boc-N-Me-Val-OH are summarized in the table below, with comparative data for the non-methylated analog, Boc-L-valine, for reference.

Property	Boc-N-Me-Val-OH	Boc-L-Valine
Molecular Weight	231.29 g/mol [3][4][5]	217.26 g/mol [6][7]
Molecular Formula	C ₁₁ H ₂₁ NO ₄ [1][2][4]	C ₁₀ H ₁₉ NO ₄ [6][7]
CAS Number	45170-31-8[1][3][4][8]	13734-41-3[7]
Appearance	White to off-white powder or solid[2]	White crystalline powder[9]
Melting Point	47 - 51 °C[1]	77 - 80 °C[10]
Optical Rotation [α]D ₂₀	-94±3° (c=0.5% in ethanol)[4][5]	-6.2±0.5° (c=1% in acetic acid)[10]
Purity (Assay)	≥99.0% (TLC)[4][5]	≥99.0% (T)[10]

Experimental Protocols for Characterization

The precise characterization of Boc-N-Me-Val-OH is essential to ensure its identity, purity, and suitability for peptide synthesis.[3] The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the molecule.

- Objective: To verify the chemical structure of Boc-N-Me-Val-OH, including the presence of the Boc group, the N-methyl group, and the valine side chain.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of Boc-N-Me-Val-OH and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
 - Transfer: Transfer the solution to a 5 mm NMR tube.
 - Instrument Setup:

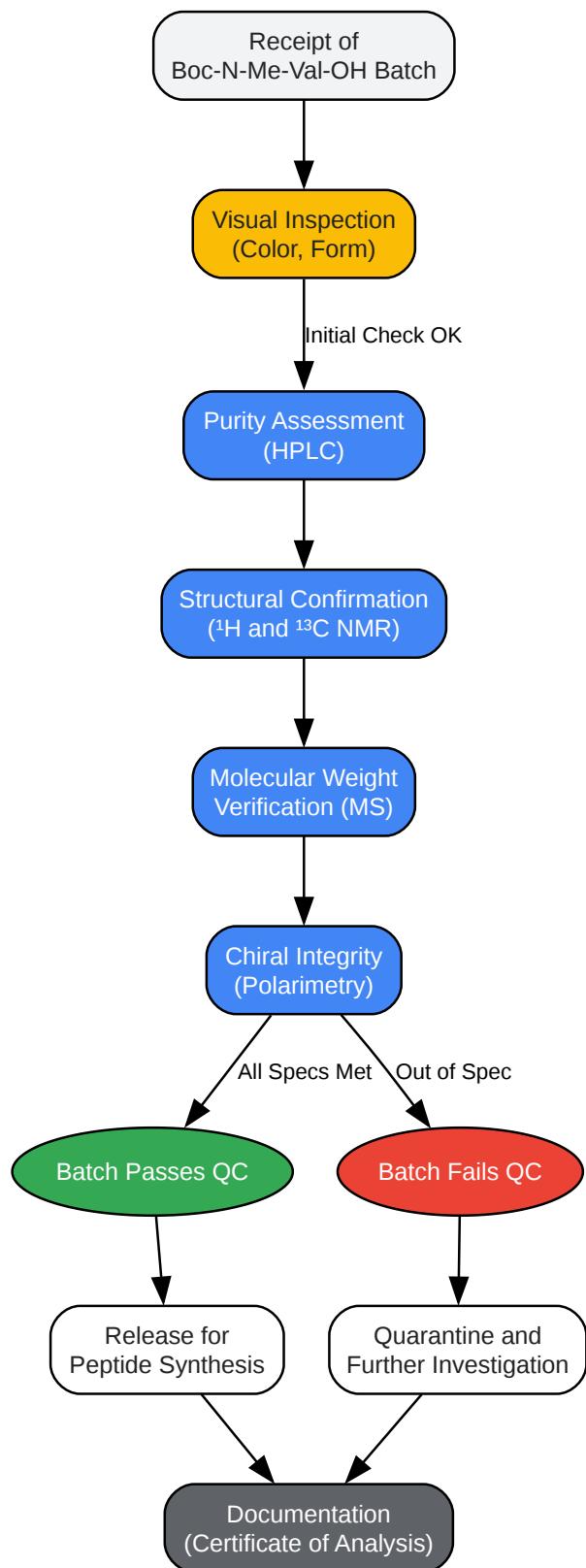
- Insert the NMR tube into the spectrometer.
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to optimize homogeneity.
- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[3]
 - Expected Signals: A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group (around 1.4 ppm), a singlet for the three protons of the N-methyl group, and signals corresponding to the protons of the valine residue.[3]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[3]
 - Expected Signals: Resonances for the quaternary and methyl carbons of the Boc group, the N-methyl carbon, the carbonyl carbon, and the carbons of the valine backbone and side chain.[3]
- Data Processing and Analysis:
 - Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction).
 - Calibrate the spectra using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[3]
 - Integrate the peaks in the ^1H spectrum and assign all signals in both ^1H and ^{13}C spectra to the corresponding atoms in the Boc-N-Me-Val-OH structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Objective: To verify the molecular mass of Boc-N-Me-Val-OH.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of Boc-N-Me-Val-OH in a suitable solvent such as methanol or acetonitrile.
 - Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).
 - Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
 - Data Analysis: Look for the molecular ion peak corresponding to the calculated mass of Boc-N-Me-Val-OH (231.29). Common adducts to look for are $[M+H]^+$ (232.29) or $[M+Na]^+$ (254.27).

High-Performance Liquid Chromatography (HPLC)


HPLC is employed to assess the purity of the compound.

- Objective: To determine the purity of Boc-N-Me-Val-OH and identify any potential impurities.
- Methodology:
 - Sample Preparation: Prepare a standard solution of Boc-N-Me-Val-OH of known concentration in the mobile phase.
 - Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is common.
 - Flow Rate: A typical flow rate is 1 mL/min.
 - Detection: UV detection at a wavelength around 214 nm.
 - Analysis: Inject the sample onto the HPLC system and record the chromatogram.

- Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quality Control Workflow

A robust quality control (QC) process is critical to ensure the reliability of Boc-N-Me-Val-OH as a raw material in peptide synthesis.^[8] The following diagram illustrates a typical QC workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 5. lcms.cz [lcms.cz]
- 6. Engineering of a Peptide α -N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. directhealthshop.com [directhealthshop.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Val-OH \geq 99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-N-Me-Val-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558147#boc-n-me-val-oh-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com